2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide
Description
2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities.
Properties
Molecular Formula |
C22H20N4O3S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-16-10-8-15(9-11-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
JSFGBQQLRBBZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxyphenyl and sulfanylidene groups. The final step involves the acylation of the thiazolopyrimidine derivative with 4-methylphenyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, or acids depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide exhibit antimicrobial properties. The thiazolopyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme activity crucial for microbial survival.
Anticancer Potential
Studies suggest that this compound may possess anticancer properties due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies have indicated that thiazolopyrimidine derivatives can inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
Enzyme Inhibition
The compound is believed to act as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can lead to competitive inhibition or allosteric modulation, altering the enzyme's conformation and function. This property makes it a candidate for developing treatments for diseases linked to enzyme dysfunctions.
Case Studies
Several studies have documented the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazolopyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research highlighted that specific derivatives showed cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis .
- Enzyme Interaction Studies : Kinetic studies have been performed to elucidate the binding affinity of these compounds with target enzymes, providing insights into their potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with the activity of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Sulfonamides: Compounds containing the sulfonamide functional group, which may exhibit similar biological activities.
Acetamides: Compounds with the acetamide functional group, which can have diverse biological properties.
Uniqueness
What sets 2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with potential biological applications. This article delves into its synthesis, biological activities, particularly its antimicrobial and anticancer properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 484.6 g/mol. Its structure features a thiazolo-pyrimidine core linked to an ethoxyphenyl group and a p-tolyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 1021225-94-4 |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiazolo-pyrimidine structure followed by the introduction of the ethoxyphenyl and p-tolyl groups. Specific methodologies can vary but often utilize standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds based on thiazolo-pyrimidine derivatives have demonstrated effective antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics .
- Antifungal Activity : Similar derivatives have also shown antifungal properties against pathogenic fungi. The agar dilution method was commonly employed to assess these activities .
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties. For example:
- Cell Line Studies : The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that it inhibited cell proliferation in a dose-dependent manner .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are required to elucidate these mechanisms fully .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various thiazolo-pyrimidine derivatives for their antimicrobial efficacy using both in vitro and in vivo models. The results indicated that compounds with similar structures to 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo...) showed promising results against resistant bacterial strains .
- Anticancer Evaluation : Another study focused on the anticancer potential of pyrimidine derivatives, revealing that modifications in the side chains significantly enhanced their cytotoxicity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
